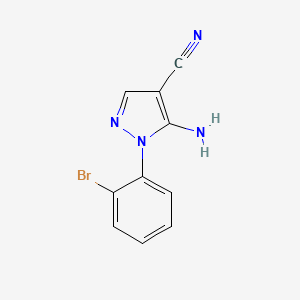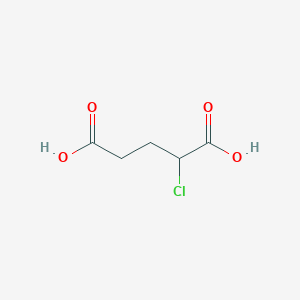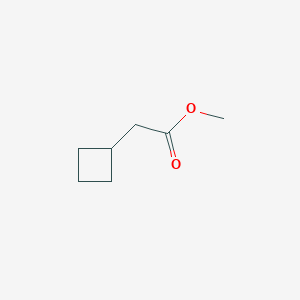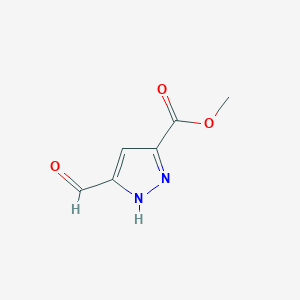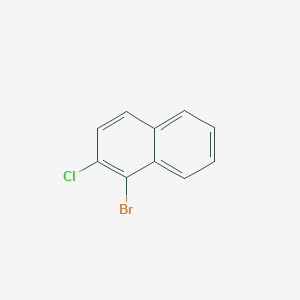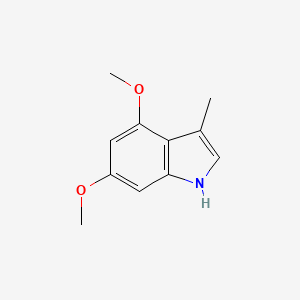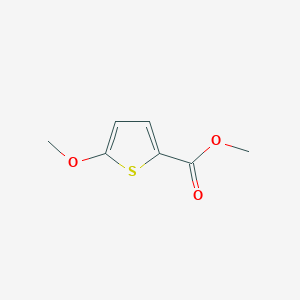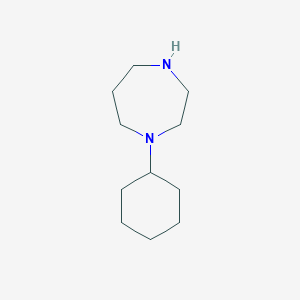
1-Cyclohexyl-1,4-diazepane
Übersicht
Beschreibung
1-Cyclohexyl-1,4-diazepane (1CHD) is an organic compound that belongs to the family of cycloalkanes and has been widely studied in the field of organic chemistry. It is a colorless and odorless compound that is highly soluble in water, alcohol, and ether. 1CHD is a versatile molecule with a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, as a solubility enhancer, and as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of 1,4-Diazacycles : A study by Nalikezhathu et al. (2023) reported the synthesis of 1,4-diazacycles, including diazepanes, using a (pyridyl)phosphine-ligated ruthenium(II) catalyst. This method tolerates various amines and alcohols, relevant for medicinal platforms, and was used to synthesize drugs like cyclizine and homochlorcyclizine (Nalikezhathu et al., 2023).
Chiral-pool Synthesis as σ1 Receptor Ligands : Fanter et al. (2017) synthesized 1,4-diazepanes from amino acids, revealing their potential as σ1 receptor ligands. The study found that cyclohexylmethyl or butyl groups are preferred substituents for high σ1 affinity (Fanter et al., 2017).
Ugi Multicomponent Synthesis : Banfi et al. (2007) explored a Ugi multicomponent reaction for synthesizing diazepane systems, highlighting a method for creating 1-sulfonyl 1,4-diazepan-5-ones and benzo-fused derivatives (Banfi et al., 2007).
Applications in Drug Development and Molecular Chemistry
Olefin Epoxidation Catalysis : Sankaralingam and Palaniandavar (2014) discussed manganese(III) complexes with 1,4-diazepane-based ligands for olefin epoxidation. They found a correlation between the Lewis acidity of the Mn(III) center and the yield/selectivity of the epoxidation reaction (Sankaralingam & Palaniandavar, 2014).
Synthesis of Diazepane Derivatives as Calcium Channel Blockers : Gu et al. (2010) synthesized 1,4-diazepane derivatives as T-type calcium channel blockers, identifying compound 4s with potential for treating diseases related to these channels (Gu et al., 2010).
Cannabinoid Receptor Agonists : Riether et al. (2011) identified 1,4-diazepane compounds as potent and selective CB2 agonists. Their research focused on optimizing metabolic stability, leading to compounds with improved liver microsomes stability and rat PK profiles (Riether et al., 2011).
Biological and Pharmacological Studies
Efflux Pump Inhibition in Bacteria : Casalone et al. (2020) studied 1-benzyl-1,4-diazepane's mechanism as an efflux pump inhibitor in Escherichia coli. They found that it decreased antibiotic resistance and increased membrane permeability in specific bacterial strains (Casalone et al., 2020).
Synthesis of Isochromene Derivatives : Ren et al. (2017) explored the use of 4-diazoisochroman-3-imines, including 1,4-diazepane derivatives, as metal carbene precursors for synthesizing isochromene derivatives. They demonstrated various cycloaddition reactions under Rh(II) catalysis (Ren et al., 2017).
Eigenschaften
IUPAC Name |
1-cyclohexyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRJEERFPFFTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481773 | |
| Record name | 1-Cyclohexyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-1,4-diazepane | |
CAS RN |
59039-67-7 | |
| Record name | 1-Cyclohexyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



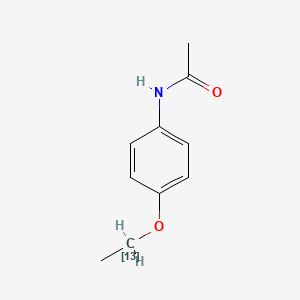
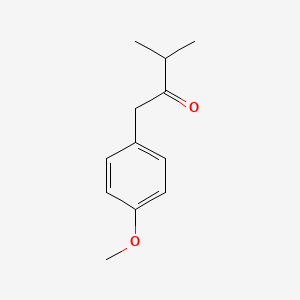
![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)
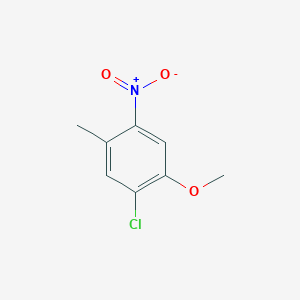
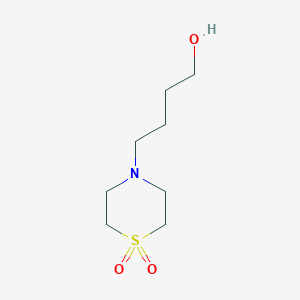
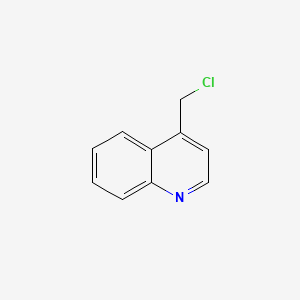
![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
